molecular formula C23H19N5O3S B2393932 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-48-0

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2393932
CAS No.: 921880-48-0
M. Wt: 445.5
InChI Key: QNIILFCAQJQZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a benzo[d]thiazole moiety. Key structural attributes include:

  • Substituents:
    • A 6-ethoxybenzo[d]thiazol-2-yl group at the N-position.
    • A methyl group at position 3.
    • A phenyl group at position 2.
    • A carboxamide group at position 6.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-3-31-15-9-10-18-19(11-15)32-23(24-18)25-21(29)16-12-27(2)13-17-20(16)26-28(22(17)30)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIILFCAQJQZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound belonging to the class of benzothiazole derivatives. This article explores its biological activities, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • CAS Number : 941953-08-8

The presence of the benzothiazole moiety and the pyrazolo-pyridine core contributes to its diverse biological activities.

Anticancer Activity

Research has shown that benzothiazole derivatives exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In a study assessing a series of related compounds, it was found that this compound demonstrated notable cytotoxicity against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines. The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways, as evidenced by flow cytometry and caspase activity assays.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It exhibited moderate inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The interaction studies indicate that the compound may inhibit bacterial growth by targeting specific enzymes vital for bacterial survival.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives.

  • Condensation Reaction : The initial step involves the condensation of 6-ethoxybenzo[d]thiazol with appropriate aldehydes or ketones.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the pyrazolo-pyridine structure.
  • Carboxamide Formation : Finally, carboxamide functionalities are introduced through acylation reactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against A549, MCF7, HT1080
AntimicrobialModerate inhibition of Staphylococcus aureus and E. coli
Enzyme InhibitionEffective binding to urease

Detailed Research Findings

  • Cytotoxicity Assays : A study conducted by Hazra et al. demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation.
  • Antimicrobial Studies : In vitro studies revealed that the compound's mechanism against bacteria involved disruption of cell wall synthesis and inhibition of protein synthesis pathways.
  • Molecular Docking Studies : Computational studies indicated that hydrogen bonding interactions play a crucial role in the binding affinity of the compound to target enzymes like urease, which is essential for understanding its biological efficacy.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have demonstrated that compounds containing pyrazolo[4,3-c]pyridine scaffolds can effectively target cancer pathways, making N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide a candidate for further investigation in oncology .

Antimicrobial Activity

The benzothiazole derivatives are recognized for their antimicrobial properties. The presence of the ethoxy group may enhance the compound's interaction with microbial targets, potentially leading to improved efficacy against various pathogens. Comparative studies have shown that similar compounds exhibit both antibacterial and antifungal activities .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[4,3-c]pyridine core followed by functionalization at specific positions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

A comparative analysis with other benzothiazole derivatives can highlight the unique properties of N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-pheny...

Compound NameStructural CharacteristicsNotable Activities
Benzothiazole Derivative AEthoxy substitutionAnticancer
Benzothiazole Derivative BMethyl substitutionAntimicrobial
Benzothiazole Derivative CNitro substitutionAnti-inflammatory

This table illustrates that the ethoxy substitution may enhance solubility and bioavailability compared to other derivatives.

Case Studies and Research Findings

Numerous studies have focused on the synthesis and evaluation of benzothiazole derivatives for their pharmacological properties. For example:

  • Anticancer Study : A recent study demonstrated that a related compound significantly inhibited tumor growth in mouse models, suggesting that N-(6-ethoxybenzo[d]thiazol... could be effective against certain cancers .
  • Antimicrobial Study : Another research project highlighted the antimicrobial efficacy of similar compounds against resistant strains of bacteria .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with analogs from the evidence:

Compound Name (ID/Reference) Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP, estimated) Synthesis Method
Target Compound Pyrazolo[4,3-c]pyridine 6-ethoxybenzo[d]thiazol-2-yl (N), 5-methyl, 2-phenyl, 7-carboxamide ~483.54 Moderate (~3.2) Likely multi-step condensation/cyclization
Ethyl ester analog () Thiazolo[3,2-a]pyrimidine 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, 6-ethyl ester 573.62 Low (~4.8) Reflux in acetic acid/anhydride
923226-49-7 () Pyrazolo[4,3-c]pyridine 5-benzyl, N-cycloheptyl, 2-phenyl, 7-carboxamide 483.56 Moderate (~3.5) Unspecified

Key Observations :

Core Flexibility :

  • The pyrazolo[4,3-c]pyridine core (target compound and 923226-49-7) allows for planar or puckered conformations, influencing binding pocket compatibility. In contrast, the thiazolo[3,2-a]pyrimidine core () adopts a flattened boat conformation with significant puckering, as seen in crystallographic data .
  • Dihedral angles between fused rings (e.g., 80.94° in ) may sterically hinder interactions compared to the target compound’s likely more planar arrangement .

Substituent Impact :

  • Solubility : The target compound’s ethoxy group and carboxamide likely reduce LogP compared to the trimethoxybenzylidene and ethyl ester groups in , which contribute to higher hydrophobicity .
  • Binding Affinity : Carboxamide groups (target compound and 923226-49-7) enable hydrogen bonding, unlike the ester group in , which may limit target interactions .

Q & A

Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous thiazolo-pyrimidine and pyrazolo-pyridine derivatives typically involves multi-step reactions. Key steps include:

  • Cyclization : Intramolecular cyclization under reflux conditions using acetic acid/acetic anhydride mixtures (e.g., 8–10 hours at 100–120°C) to form fused heterocyclic cores .
  • Substitution : Introducing the ethoxybenzothiazole moiety via nucleophilic substitution or condensation reactions, requiring catalysts like sodium acetate .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) to achieve high purity (>78% yield) .
    Optimization involves controlling solvent polarity (e.g., DMF for solubility), temperature gradients to prevent side reactions, and catalytic additives (e.g., palladium for cross-coupling steps) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Validation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing between keto-enol tautomers in the pyrazolo-pyridine core .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Single-crystal X-ray diffraction (SCXRD) is critical for:

  • Conformational Analysis : Resolving puckering in heterocyclic rings (e.g., flattened boat conformation in pyrimidine derivatives with deviations up to 0.224 Å from planar geometry) .
  • Hydrogen Bonding Networks : Identifying intermolecular interactions (e.g., C–H···O bifurcated bonds) that stabilize crystal packing .
  • Dihedral Angles : Quantifying torsional angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings), which influence molecular reactivity .
    Software like SHELXL is used for refinement, with H atoms modeled in riding positions (C–H = 0.93–0.98 Å) .

Advanced: How should researchers address contradictory data in reaction yields or bioactivity assays?

Contradictions often arise from:

  • Reaction Scalability : Small-scale syntheses (e.g., 0.01 mol) may yield higher purity than scaled-up batches due to thermal inhomogeneity .
  • Bioassay Variability : Differences in cell lines or assay protocols (e.g., IC₅₀ variations for kinase inhibition) require standardization via:
    • Positive Controls : Using established inhibitors (e.g., staurosporine for kinase assays).
    • Triplicate Measurements : Statistical validation with p < 0.05 thresholds .
  • Analytical Calibration : Cross-validating HPLC retention times with NMR to confirm compound identity .

Advanced: What strategies enhance the compound’s solubility for in vitro studies?

  • Co-solvents : Use DMSO (≤5% v/v) for initial stock solutions, diluted in PBS to avoid cytotoxicity .
  • Micellar Systems : Encapsulation in PEGylated liposomes to improve aqueous dispersion .
  • Salt Formation : Reacting the carboxamide group with sodium bicarbonate to form water-soluble salts .

Basic: What are the compound’s reactive sites for derivatization?

Key reactive motifs include:

  • Amide Group : Susceptible to hydrolysis under acidic/basic conditions .
  • Ethoxybenzothiazole : Electrophilic aromatic substitution at the 6-position .
  • Pyrazolo-pyridine Core : Oxidation at the 3-oxo moiety or alkylation at the 5-methyl group .

Advanced: How can computational modeling predict binding interactions with biological targets?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • QSAR : Correlating substituent electronegativity (e.g., ethoxy vs. methoxy groups) with IC₅₀ values .

Advanced: What crystallographic challenges arise during structure determination?

  • Disorder : Ethyl or benzyl groups may exhibit rotational disorder; address with SHELXL’s PART instruction .
  • Twinned Data : Use TWINABS for integration if multiple crystals contribute to diffraction .
  • Low Resolution : Refine with restraints (e.g., DFIX for bond lengths) and omit poorly resolved regions .

Basic: How is stability assessed under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (e.g., >200°C) .
  • HPLC-UV Purity Tracking : Monitor degradation (e.g., hydrolysis products) at 25°C/60% RH over 6 months .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced: What mechanistic insights explain its biological activity?

  • Kinase Inhibition : Competitive binding at ATP pockets via hydrogen bonding with hinge regions (e.g., pyridinyl N–H interactions) .
  • Protease Inhibition : Thiazole sulfur coordination to catalytic metal ions (e.g., Zn²⁺ in MMPs) .
  • Cellular Uptake : LogP (predicted ~3.5) and polar surface area (<140 Ų) correlate with membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.